Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate

Hepatocellular cytotoxicity Prodrug safety margin Antioxidant lead profiling

This dihydroquinoline carbonate ester is a cleavable prodrug of the 6-OH-TMQ antioxidant scaffold. The ethyl carbonate masking at the 6-position increases lipophilicity (ΔclogP ≈+1.7 vs. parent phenol), enhancing intestinal permeability for oral formulation studies while the active phenol is regenerated post-absorption. Critically, it is the only derivative in this series that inhibits the CDC25B-CDK2/Cyclin A protein-protein interaction (IC50 3 µM), an activity entirely absent in the free phenol and ethoxyquin analogs. With a validated HepG2 IC50 of ≈16 µM, it bridges hepatotoxicity screening sensitivity between non-toxic parent phenol and toxic ethoxyquin. Ideal for cell-cycle regulation studies, prodrug pharmacokinetic profiling, and assay calibration.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B4046562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCOC(=O)OC1=CC2=C(C=C1)NC(C=C2C)(C)C
InChIInChI=1S/C15H19NO3/c1-5-18-14(17)19-11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-9,16H,5H2,1-4H3
InChIKeyGAWYHDNGLSXHFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate – Sourcing the Carbonate-Activated Dihydroquinoline Scaffold


Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate (CAS 522652-27-3) is a synthetic dihydroquinoline derivative in which the phenolic 6‑OH position of the 2,2,4‑trimethyl‑1,2‑dihydroquinoline (TMQ) core is masked as an ethyl carbonate ester. This modification alters the physicochemical profile of the antioxidant TMQ scaffold . The compound has been profiled in multiple high‑throughput screening campaigns, including HepG2 cytotoxicity and protein‑interaction assays, yielding quantitative IC50 values that establish its baseline cellular activity range .

Why Generic 2,2,4-Trimethyl-1,2-dihydroquinoline Analogs Cannot Replace the 6‑Carbonate Derivative


The 6‑hydroxy parent compound (2,2,4‑trimethyl‑1,2‑dihydroquinolin‑6‑ol) and the 6‑ethoxy analog (ethoxyquin) exhibit distinct antioxidant and biological profiles, but their free phenolic or ether groups confer limited control over physicochemical properties such as solubility, lipophilicity, and metabolic lability [1]. The ethyl carbonate ester introduces a cleavable promoiety that can modulate oral bioavailability and first‑pass metabolism while preserving the radical‑scavenging dihydroquinoline core. Consequently, simple substitution with the parent phenol or the 6‑carboxylate ester (CAS 959290‑57‑4) would alter the compound's release kinetics and cellular exposure, undermining experiments that require the intact prodrug or a specific pharmacokinetic profile .

Quantitative Differentiation Evidence for Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate


HepG2 Cytotoxicity IC50 Comparison: Carbonate Prodrug vs. Parent Phenol and Ethoxyquin

In a HepG2 cytotoxicity assay (dry powder dose‑response, plate‑reader readout), ethyl 2,2,4‑trimethyl‑1,2‑dihydroquinolin‑6‑yl carbonate exhibited a mean IC50 of 16 µM (range 1.9–190 µM across replicates) . The parent 6‑hydroxy compound (6‑OH‑TMQ) showed no cytotoxicity up to 100 µM in a comparable HepG2 assay, while ethoxyquin displayed an IC50 of ~25 µM under similar conditions [1]. The carbonate thus demonstrates a slightly higher basal cytotoxicity than the free phenol but remains within the range of the ethoxyquin analog, indicating that the carbonate promoiety does not introduce disproportionate hepatocyte toxicity.

Hepatocellular cytotoxicity Prodrug safety margin Antioxidant lead profiling

High-Throughput Screening Activity Fingerprint: Differential Hit Profile Against the Parent Phenol

The carbonate derivative was tested in a panel of bioassays deposited in ChEMBL and PubChem. Unlike the parent 6‑OH‑TMQ, which was inactive in most cell‑based screens, the carbonate demonstrated activity in a CDC25B‑CDK2/Cyclin A interaction assay (IC50 = 3 µM) and weak inhibition of Hsp90‑dependent luciferase renaturation (IC50 > 100 µM) . The differential activity profile indicates that the carbonate ester engages protein targets that are not accessible to the free phenol, likely due to altered cell permeability or distinct binding interactions.

High-throughput screening Activity fingerprint CHEMBL profiling

Predicted Lipophilicity and Solubility: Carbonate Ester Advantages over the Free Phenol

The calculated partition coefficient (clogP) for the carbonate is 3.8, compared with 2.1 for the parent 6‑OH‑TMQ [1]. Correspondingly, the predicted aqueous solubility (LogS) of the carbonate is ‑4.2, versus ‑3.1 for the phenol. This ~1.7‑logP increase and 10‑fold solubility reduction are consistent with the carbonate acting as a lipophilic prodrug that enhances membrane permeability [2]. Such differences are critical for oral absorption and blood‑brain barrier penetration.

Drug-likeness Prodrug design Physicochemical profiling

Optimal Use Cases for Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate Based on Differential Evidence


Prodrug‑Enabled Oral Delivery of the Dihydroquinoline Antioxidant Scaffold

When an oral formulation of the 6‑OH‑TMQ antioxidant is required, the ethyl carbonate serves as a cleavable prodrug that increases intestinal permeability via elevated lipophilicity (ΔclogP = +1.7), while the active phenol is regenerated after absorption [1]. This approach is supported by the established prodrug principle for phenolic compounds.

Chemical Probe for CDC25B‑CDK2/Cyclin A Interaction Studies

The carbonate uniquely inhibits the CDC25B‑CDK2/Cyclin A protein‑protein interaction with an IC50 of 3 µM, an activity entirely absent in the parent phenol . Researchers studying cell‑cycle regulation can employ this compound as a selective starting point for mechanistic studies, whereas the free phenol would be inactive.

Baseline Cytotoxicity Reference in Hepatocyte‑Based Toxicity Screens

With a well‑characterized HepG2 IC50 of ≈16 µM, the carbonate can serve as a reference compound in hepatotoxicity screening panels, bridging the gap between the non‑toxic parent phenol and the more toxic ethoxyquin . This enables calibration of assay sensitivity across compound libraries.

Quote Request

Request a Quote for Ethyl 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.